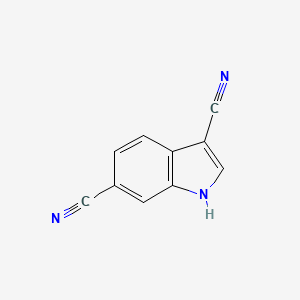

1H-indole-3,6-dicarbonitrile

Description

The indole (B1671886) framework, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of natural products and synthetic compounds with significant biological activities. wikipedia.orgcreative-proteomics.comirjmets.combiocrates.comnumberanalytics.comiucr.orgnih.gov The unique electronic properties of the indole ring system allow it to participate in a wide range of chemical transformations, making it a versatile building block for complex molecular architectures.

The introduction of nitrile (-C≡N) groups into heterocyclic systems profoundly influences their chemical and physical properties. The strong electron-withdrawing nature of the nitrile functionality can modulate the electron density of the heterocyclic ring, impacting its reactivity and intermolecular interactions. longdom.orgresearchgate.netlongdom.org In heterocyclic chemistry, dinitrile-substituted compounds are valuable precursors for the synthesis of more complex fused ring systems and have been investigated for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). mdpi.commdpi.comresearchgate.netresearchgate.netdntb.gov.uanih.govacs.orgscielo.brnih.gov

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. wikipedia.orgcreative-proteomics.combiocrates.com The development of seminal synthetic methods, such as the Fischer indole synthesis, paved the way for the systematic investigation of indole derivatives. creative-proteomics.comirjmets.com While the synthesis of simple indole was an early achievement, the preparation of specifically substituted indoles, including those with multiple nitrile groups, is a more contemporary area of research. The investigation into indole dicarbonitriles has been driven by the quest for novel compounds with unique electronic and biological profiles.

While research on many indole dicarbonitrile isomers is well-documented, 1H-indole-3,6-dicarbonitrile represents a more recent focus of scientific inquiry. The interest in this and related dicyanoindole architectures stems from the established importance of both the indole scaffold and the dinitrile functionality in diverse areas of chemical research. The exploration of such molecules is fueled by the potential for discovering new materials with interesting photophysical properties and bioactive compounds with novel mechanisms of action.

Structure

3D Structure

Properties

Molecular Formula |

C10H5N3 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

1H-indole-3,6-dicarbonitrile |

InChI |

InChI=1S/C10H5N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H |

InChI Key |

FBNJAZHLFGRJFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2C#N |

Origin of Product |

United States |

Physicochemical Properties of 1h Indole 3,6 Dicarbonitrile

The fundamental physicochemical properties of a compound are crucial for its application in any field. For 1H-indole-3,6-dicarbonitrile, the following information has been identified:

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1691760-31-2 | arctomsci.comkolabshop.com |

| Molecular Formula | C₁₀H₅N₃ | kolabshop.com |

| Molecular Weight | 167.17 g/mol | kolabshop.com |

| IUPAC Name | this compound | N/A |

While specific experimental data such as melting point, boiling point, and solubility for this compound are not widely reported in the available literature, data for the isomeric 1H-indole-3,5-dicarbonitrile shows a melting point of 257-259 °C. sigmaaldrich.com This suggests that this compound is also likely to be a solid at room temperature with a relatively high melting point due to its planar, aromatic structure and the presence of polar nitrile groups which can participate in dipole-dipole interactions.

Synthesis and Manufacturing Processes

Currently, a specific, detailed manufacturing process for 1H-indole-3,6-dicarbonitrile is not extensively described in publicly available literature. However, plausible synthetic routes can be proposed based on established methods for indole (B1671886) synthesis and the introduction of nitrile functionalities.

A common strategy for the synthesis of substituted indoles is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. creative-proteomics.comirjmets.com For this compound, a potential starting material could be a suitably substituted aniline, which would first be converted to a hydrazine (B178648) derivative.

The introduction of nitrile groups onto an existing indole core is another viable synthetic approach. The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. wikipedia.org Thus, a cyanation reaction at this position is a common transformation. The introduction of a nitrile group at the C6 position on the benzene (B151609) ring portion of the indole is more challenging and would likely require a starting material that already contains a functional group at this position, which can then be converted to a nitrile. For example, a bromo or amino group could be transformed into a nitrile via Sandmeyer or Rosenmund-von Braun reactions, respectively.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of complex indole derivatives. numberanalytics.com These methods could potentially be employed to construct the this compound scaffold from appropriately functionalized precursors.

Chemical Reactivity and Derivatization

The chemical reactivity of 1H-indole-3,6-dicarbonitrile is dictated by the interplay of the electron-rich indole (B1671886) nucleus and the electron-withdrawing nitrile groups. The indole ring itself is prone to electrophilic attack, with the C3 position being the most reactive site. wikipedia.org However, the presence of a nitrile group at this position deactivates it towards further electrophilic substitution.

The nitrile groups at the C3 and C6 positions are susceptible to nucleophilic attack. They can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. Reduction of the nitrile groups can yield primary amines, which are valuable functional groups for further derivatization.

The nitrogen atom of the indole ring possesses a lone pair of electrons and can be alkylated or acylated. This modification can be used to introduce a variety of substituents, which can modulate the compound's solubility, steric profile, and biological activity.

Derivatization of this compound could lead to a diverse library of compounds. For example, the nitrile groups could participate in cycloaddition reactions to form new heterocyclic rings. The reactivity of the indole core and the nitrile functionalities provides a rich platform for the synthesis of novel and complex molecules.

Applications in Materials Science

While specific applications of 1H-indole-3,6-dicarbonitrile in materials science have not yet been extensively reported, the properties of related indole (B1671886) and dinitrile compounds suggest potential areas of use. Indole-based materials have been investigated for their use in organic light-emitting diodes (OLEDs). numberanalytics.com The indole moiety can serve as a good hole-transporting unit due to its electron-rich nature.

Furthermore, heterocyclic compounds containing dinitrile functionalities have shown promise as materials for OLEDs, in some cases exhibiting thermally activated delayed fluorescence (TADF). The electron-withdrawing nature of the nitrile groups can lower the energy levels of the molecular orbitals, which is a key aspect in designing materials for electronic devices. Therefore, this compound could be a candidate for investigation as a component in organic semiconductors or as a building block for more complex functional materials.

Role in Medicinal Chemistry and Drug Discovery

The indole (B1671886) scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. biocrates.com The ability of the indole nucleus to interact with a variety of biological targets has made it a focus of drug discovery efforts for decades.

Derivatives of indole dicarbonitriles have shown significant potential in medicinal chemistry. For instance, certain indole-5,6-dicarbonitrile derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an important enzyme target for the treatment of depression and neurodegenerative diseases. ebi.ac.ukresearchgate.netnih.gov Additionally, derivatives of 1H-indole-3-carbonitrile have been developed as inhibitors of tropomyosin receptor kinase (TRK), a target in cancer therapy. nih.gov

Given these precedents, 1H-indole-3,6-dicarbonitrile represents a scaffold of considerable interest for biological screening. The specific substitution pattern of the nitrile groups could lead to novel interactions with biological targets, potentially resulting in the discovery of new therapeutic agents. The compound could be explored for its activity as a kinase inhibitor, an anticancer agent, or for its effects on other cellular pathways.

Comparative Analysis with Isomeric Indole Dicarbonitriles

The biological and chemical properties of indole (B1671886) dicarbonitriles can vary significantly depending on the position of the nitrile groups.

1H-Indole-3,5-dicarbonitrile: This isomer has been synthesized and characterized. sigmaaldrich.comsmolecule.com Like the 3,6-isomer, it possesses a nitrile group at the reactive C3 position. The placement of the second nitrile at C5 would influence the electronic distribution and steric accessibility of the molecule differently than the C6 substitution, potentially leading to different biological activities and material properties.

Indole-5,6-dicarbonitrile: This class of isomers has been extensively studied for their potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B). ebi.ac.ukresearchgate.netnih.gov The dinitrile functionality on the benzene (B151609) portion of the indole ring appears to be a key feature for this biological activity.

Pyrrolo[3,2-e]indole-1,2-dicarbonitrile: This is a more complex fused heterocyclic system derived from an indole core. The synthesis of these compounds has been reported, and they represent a different structural class of indole dicarbonitriles. beilstein-journals.orgnih.gov

This comparative analysis highlights the importance of the substitution pattern of the nitrile groups on the indole scaffold. The specific arrangement in 1H-indole-3,6-dicarbonitrile makes it a unique entity with the potential for distinct chemical and biological properties compared to its other isomers.

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and related indole dicarbonitrile frameworks is a significant area of research in organic chemistry, driven by the potential applications of these compounds. Various synthetic strategies have been developed, ranging from classical methods of constructing the indole core to modern multicomponent reactions that offer efficiency and molecular diversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.